molecular formula C7H3F3INO4 B2450411 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol CAS No. 1820607-53-1

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Cat. No.: B2450411
CAS No.: 1820607-53-1
M. Wt: 349.004
InChI Key: GSKMZBWJOHNCEM-UHFFFAOYSA-N
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Description

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F3INO4 and a molecular weight of 349.00 g/mol . It is known for its unique structure, which includes an iodine atom, a nitro group, and a trifluoromethoxy group attached to a phenol ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is utilized in various scientific research fields:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P271 and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Chemical Reactions Analysis

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol can be compared with other similar compounds, such as:

    2-Iodo-4-nitrophenol: Lacks the trifluoromethoxy group, which affects its chemical properties and reactivity.

    4-Iodo-2-nitrophenol: Similar structure but different positioning of the iodine and nitro groups, leading to different reactivity.

    2-Iodo-6-nitrophenol: Lacks the trifluoromethoxy group, affecting its overall chemical behavior.

The presence of the trifluoromethoxy group in this compound makes it unique and influences its chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-iodo-6-nitro-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO4/c8-7(9,10)16-3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMZBWJOHNCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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